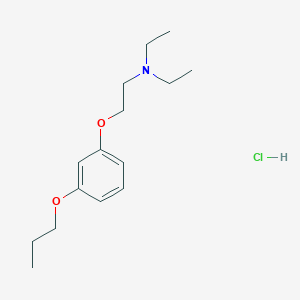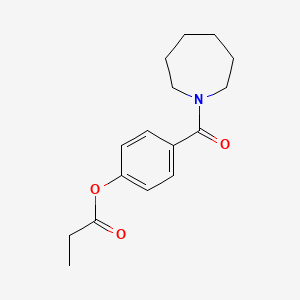
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride
Descripción general
Descripción
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine hydrochloride, commonly known as DPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPE is a sympathomimetic drug that acts as a selective agonist for beta-3 adrenergic receptors.
Mecanismo De Acción
DPPE acts as a selective agonist for beta-3 adrenergic receptors, which are predominantly found in adipose tissue. Activation of these receptors leads to the breakdown of stored fat and an increase in energy expenditure. DPPE also increases insulin sensitivity, which makes it a potential candidate for the treatment of diabetes and metabolic disorders.
Biochemical and physiological effects:
DPPE has been shown to increase lipolysis and thermogenesis in adipose tissue. It also increases glucose uptake and insulin sensitivity in skeletal muscle. DPPE has been shown to have a minimal effect on heart rate and blood pressure, making it a safer alternative to other sympathomimetic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages for lab experiments. It is easy to synthesize, and its purity can be determined using various analytical techniques. DPPE has a selective mechanism of action, which makes it a valuable tool for studying beta-3 adrenergic receptors. However, DPPE has some limitations, such as its low potency and short half-life, which may limit its use in certain experiments.
Direcciones Futuras
DPPE has shown promising results in preclinical studies, and further research is needed to determine its potential clinical applications. Future studies could focus on optimizing the synthesis method of DPPE, improving its potency and pharmacokinetic properties, and studying its long-term safety and efficacy. DPPE could also be studied in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
DPPE has been extensively studied in the field of pharmacology and medicinal chemistry due to its potential applications in the treatment of various diseases. DPPE has shown promising results in the treatment of obesity, diabetes, and metabolic disorders. It has also been studied for its potential use in the treatment of cardiovascular diseases, asthma, and urinary incontinence.
Propiedades
IUPAC Name |
N,N-diethyl-2-(3-propoxyphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-4-11-17-14-8-7-9-15(13-14)18-12-10-16(5-2)6-3;/h7-9,13H,4-6,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZDRMKFIUXPMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)OCCN(CC)CC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethoxy-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4405073.png)
![3-{[(4-cyanophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405080.png)
![4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]morpholine hydrochloride](/img/structure/B4405085.png)
![N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-2-fluorobenzamide](/img/structure/B4405086.png)
![1-[3-(4-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405094.png)
![N-[4-(aminocarbonyl)phenyl]-4-isobutoxybenzamide](/img/structure/B4405102.png)

![N-[2-(3-butoxyphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4405121.png)

![[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl 2,3-dimethyl-6-quinoxalinecarboxylate](/img/structure/B4405134.png)
![1-[3-(3-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4405143.png)
![N-(2-{[2-(4-chlorophenyl)acetyl]amino}phenyl)pentanamide](/img/structure/B4405155.png)

![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4405170.png)